molecular formula C19H30O3 B196238 11beta-Hydroxyetiocholanolone CAS No. 739-26-4

11beta-Hydroxyetiocholanolone

Cat. No. B196238
CAS RN: 739-26-4
M. Wt: 306.4 g/mol
InChI Key: PIXFHVWJOVNKQK-DLAZEALESA-N
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Description

11beta-Hydroxyetiocholanolone, also known as 11-Hydroxyetiocholanolone, is a compound with the molecular formula C19H30O3 . It has an average mass of 306.440 Da and a monoisotopic mass of 306.219482 Da . It is a metabolite of hydrocortisone (cortisol).


Synthesis Analysis

11beta-Hydroxyetiocholanolone is a metabolite of hydrocortisone (cortisol). The synthesis of this compound is likely to involve the enzyme 11β-Hydroxylase (CYP11B1), which is known to catalyze the addition of hydroxyl groups during oxidation reactions .


Molecular Structure Analysis

The molecular structure of 11beta-Hydroxyetiocholanolone can be analyzed using various chemistry software . It has 8 defined stereocentres .


Physical And Chemical Properties Analysis

11beta-Hydroxyetiocholanolone has a density of 1.2±0.1 g/cm3, a boiling point of 454.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It has a molar refractivity of 85.1±0.3 cm3, and its polar surface area is 58 Å2 .

Scientific Research Applications

1. Doping Control and Metabolic Studies

11beta-Hydroxyetiocholanolone is a metabolite of adrenosterone, an endogenous steroid hormone. Research has shown that adrenosterone may function as an inhibitor of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme (11beta-HSD1), which is primarily responsible for the reactivation of cortisol from cortisone. The urinary metabolism of adrenosterone, leading to increased excretion of 11beta-hydroxyetiocholanolone among other metabolites, was investigated for doping control purposes. The exogenous origin of these metabolites was confirmed, and criteria for the detection of adrenosterone administration were proposed (Brooker et al., 2009).

2. Pharmacological Inhibition of 11beta-HSD1 for Metabolic Disorders

Several studies have focused on the inhibition of 11beta-HSD1 as a potential therapeutic approach for metabolic disorders. 11beta-HSD1 converts cortisone to cortisol, and its inhibition is believed to have therapeutic potential for treating conditions like metabolic syndrome and type 2 diabetes. Various compounds, including 2-(S)-phenethylaminothiazolones, 2-amino-1,3-thiazol-4(5H)-ones, and others, have been identified as potent inhibitors of 11beta-HSD1. These inhibitors have shown potential in reducing 11beta-HSD1 enzymatic activity in adipose tissue, demonstrating their potential for treating metabolic disorders (Jean et al., 2007); (Johansson et al., 2008).

3. Diagnostic Biomarkers and Drug Development

Research has also explored the use of 11beta-HSD1 as a biomarker for assessing enzyme activity in vivo indirectly. A study outlined methods using biomarkers to demonstrate the inhibition of 11beta-HSD1, a target for treating type 2 diabetes mellitus. This research provides insights into the pharmacokinetics and pharmacodynamics of selective 11beta-HSD1 inhibitors, marking a step forward in drug development for metabolic disorders (Courtney et al., 2008).

properties

IUPAC Name

(3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXFHVWJOVNKQK-DLAZEALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861589
Record name 3alpha,11beta-Dihydroxy-5beta-androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta-Hydroxyetiocholanolone

CAS RN

739-26-4
Record name 11β-Hydroxyetiocholanolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=739-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 53897
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC53897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53897
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3alpha,11beta-Dihydroxy-5beta-androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.-HYDROXYETIOCHOLANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B865164G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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